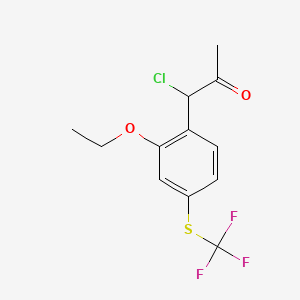
(3',4'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is a synthetic organic compound belonging to the biphenyl family This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol typically involves multi-step organic reactions. One common method might include:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl structure using halogenating agents such as chlorine gas or fluorine-containing reagents.
Methanol Addition:
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
- Oxidation of the methanol group can yield (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-aldehyde or (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-carboxylic acid.
- Reduction can lead to dehalogenated biphenyl derivatives.
- Substitution reactions can produce various functionalized biphenyl compounds.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Potential applications in the development of pharmaceuticals or agrochemicals.
- Investigated for its biological activity and interactions with enzymes or receptors.
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry:
- Utilized in the production of advanced materials, such as polymers or liquid crystals.
- Studied for its potential use in electronic devices due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms and the methanol group can affect its binding affinity and reactivity.
Comparación Con Compuestos Similares
- (3’,4’-Dichloro-biphenyl-3-yl)-methanol
- (3’,4’-Dichloro-5-fluoro-biphenyl)
- (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-ethanol
Comparison:
Reactivity: Compared to similar compounds, the fluorine atom can significantly influence the compound’s reactivity and stability.
Applications: The specific combination of functional groups can lead to unique applications in various fields, distinguishing it from other biphenyl derivatives.
Propiedades
Fórmula molecular |
C13H9Cl2FO |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
[3-(3,4-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-12-2-1-9(6-13(12)15)10-3-8(7-17)4-11(16)5-10/h1-6,17H,7H2 |
Clave InChI |
KAWXYJUOLTWSLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=CC(=C2)CO)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



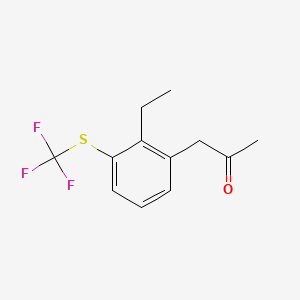
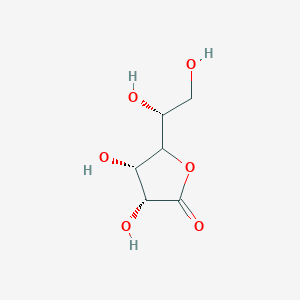
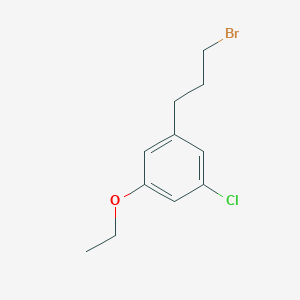
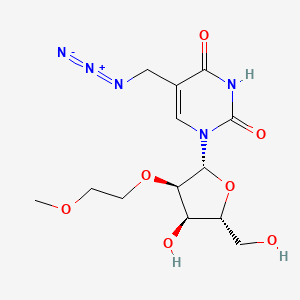

![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
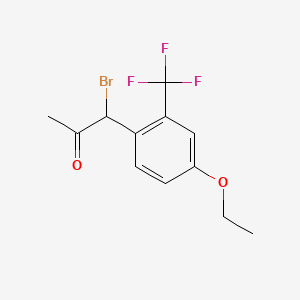
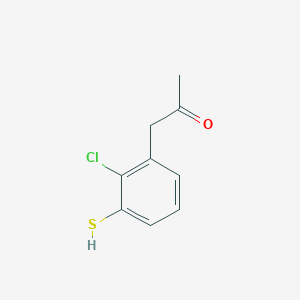
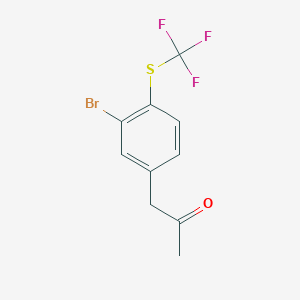
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)

